2-((1-Hydroxycyclohexyl)methoxy)benzaldehyde
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Overview
Description
2-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a cyclohexanol derivative via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxycyclohexyl)methoxy)benzaldehyde typically involves the reaction of 1-hydroxycyclohexylmethanol with 2-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the methoxy linkage. Common solvents used in this synthesis include methanol or ethanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-((1-Hydroxycyclohexyl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 2-((1-Hydroxycyclohexyl)methoxy)benzoic acid.
Reduction: 2-((1-Hydroxycyclohexyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-((1-Hydroxycyclohexyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-((1-Hydroxycyclohexyl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the cyclohexanol derivative.
2-Hydroxy-4-methoxybenzaldehyde: Contains a hydroxyl group on the benzene ring, providing different reactivity and properties.
4-Methoxybenzaldehyde: Another methoxy-substituted benzaldehyde with distinct applications.
Uniqueness
2-((1-Hydroxycyclohexyl)methoxy)benzaldehyde is unique due to the presence of the cyclohexanol moiety, which imparts additional steric and electronic effects. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[(1-hydroxycyclohexyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c15-10-12-6-2-3-7-13(12)17-11-14(16)8-4-1-5-9-14/h2-3,6-7,10,16H,1,4-5,8-9,11H2 |
InChI Key |
WATAIHGHWHDRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COC2=CC=CC=C2C=O)O |
Origin of Product |
United States |
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